Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]
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Overview
Description
Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] is a complex organic compound known for its unique structural properties and photochromic behavior. This compound is characterized by a spiro linkage between a naphthopyran and a thioxanthene moiety, which imparts significant stability and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] typically involves the cyclization of naphthopyran derivatives under specific conditions. One common method includes the thermal and photochemical ring-opening of spiro(3H-naphtho[2,1-b]pyran-3,9’-thioxanthene-10,10-dioxide), which results in the formation of the desired spiro compound . The reaction conditions often require controlled temperatures and the presence of specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced reactors and purification techniques to isolate the compound from reaction mixtures. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Various substitution reactions can occur at different positions of the naphthopyran and thioxanthene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene], which can exhibit different physical and chemical properties .
Scientific Research Applications
Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a photochromic material in the study of light-induced molecular transformations.
Biology: It is investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the development of advanced materials, such as photochromic lenses and smart coatings
Mechanism of Action
The mechanism of action of Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] involves its photochromic behavior, where the compound undergoes reversible structural changes upon exposure to light. This process involves the ring-opening and closing of the naphthopyran moiety, leading to changes in the compound’s optical properties. The molecular targets and pathways involved in this mechanism are primarily related to the compound’s ability to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] include:
- Spiro[indoline-2,3’-naphtho[2,1-b]oxazine]
- Spiro[indoline-2,3’-naphtho[2,1-b]pyran]
- Spiro[indoline-2,3’-naphtho[2,1-b]thioxanthene]
Uniqueness
The uniqueness of Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] lies in its specific structural configuration, which imparts distinct photochromic properties. Unlike other similar compounds, it exhibits a higher degree of stability and reactivity, making it suitable for a broader range of applications in scientific research and industry .
Properties
CAS No. |
162-50-5 |
---|---|
Molecular Formula |
C25H16OS |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
spiro[benzo[f]chromene-3,9'-thioxanthene] |
InChI |
InChI=1S/C25H16OS/c1-2-8-18-17(7-1)13-14-22-19(18)15-16-25(26-22)20-9-3-5-11-23(20)27-24-12-6-4-10-21(24)25/h1-16H |
InChI Key |
DBUMNYIQWUXNEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C5=CC=CC=C5SC6=CC=CC=C46 |
Origin of Product |
United States |
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